Thiophene, 3-hexyl-2,5-diiodo-
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Overview
Description
Thiophene, 3-hexyl-2,5-diiodo- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a hexyl group at the 3 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-hexyl-2,5-diiodo- typically involves the iodination of 3-hexylthiophene. One common method is the Kumada cross-coupling reaction, where 2,5-diiodo-3-hexylthiophene is formed by reacting 3-hexylthiophene with iodine in the presence of a nickel catalyst . The reaction conditions usually involve the use of a Grignard reagent, which is prepared by reacting 2,5-diiodo-3-hexylthiophene with magnesium .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The use of nickel or palladium catalysts is common in industrial settings to ensure efficient and selective iodination .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-hexyl-2,5-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the iodine atoms.
Polymerization: It can be polymerized to form polythiophene derivatives, which are useful in electronic applications.
Common Reagents and Conditions
Nickel and Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For the formation of organomagnesium intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Polythiophene Derivatives: Formed through polymerization.
Substituted Thiophenes: Formed through substitution reactions.
Scientific Research Applications
Thiophene, 3-hexyl-2,5-diiodo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 3-hexyl-2,5-diiodo- involves its interaction with various molecular targets. The iodine atoms and the hexyl group influence its reactivity and interaction with other molecules. In polymerization reactions, the compound acts as a monomer, forming long chains of polythiophene through the formation of carbon-sulfur bonds . The presence of iodine atoms can also facilitate halogen bonding, which is important in the formation of supramolecular structures .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,5-diiodo-: Similar in structure but lacks the hexyl group.
3-Hexylthiophene: Similar but without the iodine atoms.
Uniqueness
Thiophene, 3-hexyl-2,5-diiodo- is unique due to the presence of both iodine atoms and a hexyl group, which confer distinct chemical properties. The iodine atoms make it highly reactive in substitution reactions, while the hexyl group enhances its solubility and processability in organic solvents .
Properties
CAS No. |
113736-20-2 |
---|---|
Molecular Formula |
C10H14I2S |
Molecular Weight |
420.09 g/mol |
IUPAC Name |
3-hexyl-2,5-diiodothiophene |
InChI |
InChI=1S/C10H14I2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |
InChI Key |
RSTAGBXOIVTHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)I)I |
Origin of Product |
United States |
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